molecular formula C19H26FN3O4S B15292315 N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide

Cat. No.: B15292315
M. Wt: 411.5 g/mol
InChI Key: PJGZBNBFZFJZSE-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxymethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorophenyl group, and subsequent functionalization to introduce the hydroxymethyl and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted fluorophenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and pyrimidine-based sulfonamides. Examples include:

Uniqueness

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H26FN3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide

InChI

InChI=1S/C19H26FN3O4S/c1-12(2)16-15(10-24)17(13-6-8-14(20)9-7-13)22-18(21-16)23(5)28(26,27)11-19(3,4)25/h6-9,12,24-25H,10-11H2,1-5H3

InChI Key

PJGZBNBFZFJZSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O

Origin of Product

United States

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